TRPV4 agonist-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

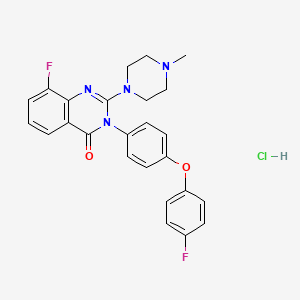

8-fluoro-3-[4-(4-fluorophenoxy)phenyl]-2-(4-methylpiperazin-1-yl)quinazolin-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22F2N4O2.ClH/c1-29-13-15-30(16-14-29)25-28-23-21(3-2-4-22(23)27)24(32)31(25)18-7-11-20(12-8-18)33-19-9-5-17(26)6-10-19;/h2-12H,13-16H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVDBGZQVBEFIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(C=CC=C3F)C(=O)N2C4=CC=C(C=C4)OC5=CC=C(C=C5)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23ClF2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Potent and Selective TRPV4 Agonist GSK1016790A

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of GSK1016790A, a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. Due to the lack of public information for "TRPV4 agonist-1" with CAS number 2314467-59-7, this guide focuses on the well-characterized and widely used research compound GSK1016790A. This compound serves as an essential pharmacological tool for investigating the physiological and pathophysiological roles of TRPV4 channels.

Introduction to GSK1016790A

GSK1016790A is a cell-permeable small molecule that potently and selectively activates TRPV4, a non-selective cation channel involved in a variety of physiological processes, including osmoregulation, mechanosensation, and temperature sensing.[1][2][3] The activation of TRPV4 by GSK1016790A leads to an influx of calcium ions (Ca²⁺), initiating a cascade of intracellular signaling events.[4][5] This agonist is widely utilized in both in vitro and in vivo studies to explore the function of TRPV4 in diverse tissues such as the vascular endothelium, lungs, chondrocytes, and neurons.

Chemical Properties:

| Property | Value |

| Chemical Name | N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide |

| CAS Number | 942206-85-1 |

| Molecular Formula | C₂₈H₃₂Cl₂N₄O₆S₂ |

| Molecular Weight | 655.61 g/mol |

Quantitative Pharmacological Data

The following tables summarize the quantitative data regarding the potency and efficacy of GSK1016790A from various experimental systems.

Table 1: In Vitro Potency (EC₅₀ Values)

| Cell Line / System | Species | Assay | EC₅₀ | Reference |

| HEK293 cells expressing TRPV4 | Human | Ca²⁺ influx | 2.1 nM | |

| HEK293 cells expressing TRPV4 | Mouse | Ca²⁺ influx | 18 nM | |

| Choroid plexus epithelial cells | Not Specified | Not Specified | 34 nM | |

| HEK293 cells (cytoplasmic aggregation) | Not Specified | BRET assay | 31 nM |

Table 2: In Vivo Efficacy

| Animal Model | Effect | Dosage | Reference |

| Mice | Inhibitory effect on whole gut transit time | 0.001-0.1 mg/kg (i.p.) | |

| Mice | Attenuation of neurological and motor deficits after intracerebral hemorrhage | Not Specified | |

| Rats | Vasodilation in systemic and pulmonary vascular beds | Not Specified |

Signaling Pathways and Mechanism of Action

Activation of TRPV4 by GSK1016790A initiates a rapid influx of Ca²⁺ into the cell. This increase in intracellular calcium concentration ([Ca²⁺]i) is a primary event that triggers downstream signaling cascades. Notably, prolonged stimulation with GSK1016790A can lead to the endocytosis and downregulation of TRPV4 channels from the plasma membrane. This process is dependent on calcium release from intracellular stores and is regulated by a signaling pathway involving Phosphoinositide 3-kinase (PI3K), Protein Kinase C (PKC), and the small GTPase RhoA.

References

- 1. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

Unveiling TRPV4 Agonist-1: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of TRPV4 agonist-1, a potent and selective agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. This document is intended for researchers, scientists, and drug development professionals interested in the molecular properties, signaling pathways, and experimental applications of this compound.

Core Molecular and Chemical Properties

This compound is a small molecule compound with the following molecular characteristics:

| Property | Value |

| Molecular Formula | C25H23ClF2N4O2 |

| Molecular Weight | 484.9 g/mol [1][2] |

| CAS Number | 2314467-60-0[1][3] |

Pharmacological Activity

This compound is a highly effective activator of the TRPV4 ion channel. The following table summarizes its key pharmacological data.

| Assay | Parameter | Value | Species | Reference |

| Ca2+ Influx Assay | EC50 | 60 nM[3] | Human | |

| SOX9 Reporter Assay | ECmax | 20 nM | Not Specified |

Of note, this compound has been shown to be inactive against the related TRPV1 channel, highlighting its selectivity.

Signaling Pathways of this compound

Activation of the TRPV4 channel by this compound initiates a cascade of intracellular signaling events, primarily driven by the influx of calcium ions (Ca2+). This influx serves as a critical second messenger, instigating a variety of downstream cellular responses.

The binding of this compound to the TRPV4 channel induces a conformational change, opening the channel pore and allowing the entry of cations, most notably Ca2+. This elevation in intracellular Ca2+ can, for example, lead to the production of nitric oxide in endothelial cells, a key regulator of blood pressure. In sensory neurons, this calcium influx is associated with the transmission of pain signals.

Furthermore, the cellular response to TRPV4 agonists can be modulated by various signaling pathways. Studies have indicated that the surface expression and sensitivity of the TRPV4 channel are regulated by a complex interplay involving PI3K, PKC, and RhoA signaling pathways. Upon stimulation with an agonist, TRPV4 channels can be internalized and translocated to recycling endosomes, a process dependent on intracellular calcium release.

Below is a diagram illustrating the primary signaling pathway initiated by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro Calcium Influx Assay

This protocol is designed to measure the change in intracellular calcium concentration in response to this compound stimulation.

Materials:

-

Human Embryonic Kidney 293 (HEK293) cells or Human Umbilical Vein Endothelial Cells (HUVECs)

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Indo-1 AM, or Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

Probenecid

-

Ionomycin (positive control)

-

EGTA (negative control)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader (e.g., FlexStation 3) or fluorescence microscope

Procedure:

-

Cell Culture: Seed HEK293 or HUVECs into a 96-well plate at an appropriate density and culture overnight to allow for cell attachment.

-

Dye Loading:

-

Prepare a loading buffer containing HBSS, probenecid, and the chosen calcium-sensitive dye. Pluronic F-127 can be included to aid in dye solubilization.

-

Remove the culture medium from the cells and wash with HBSS.

-

Add the loading buffer to each well and incubate at 37°C for 45-60 minutes in the dark.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in HBSS.

-

After incubation, wash the cells with HBSS to remove excess dye.

-

Add the this compound solutions to the respective wells.

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence intensity using a plate reader or microscope. For ratiometric dyes like Fura-2 and Indo-1, measure the emission at two wavelengths. For single-wavelength dyes like Fluo-4, measure the change in fluorescence intensity over time.

-

Continue to record the fluorescence for a designated period to capture the full calcium response.

-

-

Controls:

-

Add Ionomycin to a set of wells to induce maximal calcium influx as a positive control.

-

Treat a set of wells with EGTA to chelate extracellular calcium, serving as a negative control.

-

Chondrogenic Differentiation Assay

This protocol assesses the effect of this compound on the differentiation of mesenchymal stem cells (MSCs) or induced pluripotent stem cells (iPSCs) into chondrocytes.

Materials:

-

MSCs or iPSCs

-

Chondrogenic differentiation medium

-

This compound

-

Alcian Blue or Safranin O stain

-

Micromass culture plates

Procedure:

-

Cell Culture: Culture MSCs or iPSCs in their respective growth media.

-

Micromass Culture:

-

Harvest the cells and resuspend them at a high density.

-

Spot small volumes of the cell suspension onto the center of wells in a micromass culture plate.

-

Allow the cells to adhere for a few hours before adding the chondrogenic differentiation medium.

-

-

Treatment: Add this compound to the differentiation medium at the desired concentrations. The agonist can be added daily or as per the experimental design.

-

Differentiation: Culture the micromasses for 21 days, changing the medium every 2-3 days.

-

Staining:

-

After 21 days, fix the micromasses.

-

Stain with Alcian Blue or Safranin O to visualize the cartilaginous matrix production.

-

Quantify the staining intensity to assess the degree of chondrogenesis.

-

In Vivo Surgically Induced Osteoarthritis Model

This protocol describes the use of this compound in a rat model of osteoarthritis.

Materials:

-

Male Sprague-Dawley rats

-

Anesthesia

-

Surgical instruments

-

This compound

-

Vehicle control

-

Histology equipment

Procedure:

-

Model Induction: Induce osteoarthritis in the knee joint of the rats through a surgical procedure such as medial meniscus transection.

-

Treatment:

-

Following surgery, administer this compound via intra-articular injection at specified doses and time points.

-

Administer a vehicle control to a separate group of animals.

-

-

Behavioral Assessment: Monitor pain-related behaviors, such as weight-bearing and mechanical allodynia, over the course of the study.

-

Histological Analysis:

-

At the end of the study, euthanize the animals and harvest the knee joints.

-

Process the joints for histology and stain with Safranin O/Fast Green to assess cartilage degradation and synovitis.

-

Score the histological sections to quantify the severity of osteoarthritis.

-

Below is a workflow diagram for a typical in vivo osteoarthritis study.

References

The Discovery and Synthesis of TRPV4 Agonist-1: A Novel Regulator of Chondrogenic Differentiation

Introduction

Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a crucial role in various physiological processes, including mechanosensation, osmosensation, and temperature sensing. Its involvement in cartilage mechanotransduction and chondrocyte function has made it an attractive therapeutic target for degenerative joint diseases such as osteoarthritis. This technical guide details the discovery, synthesis, and biological evaluation of a potent and selective TRPV4 agonist, designated as TRPV4 agonist-1 (also known as compound 36). This quinazolin-4(3H)-one derivative has demonstrated significant potential in promoting chondrogenic differentiation, offering a promising avenue for the development of disease-modifying osteoarthritis drugs.

Discovery and Biological Activity

This compound was identified through a screening campaign aimed at discovering novel small molecules that could modulate TRPV4 activity and influence chondrogenesis. The compound emerged as a highly potent agonist of human TRPV4, with an EC50 of 60 nM in a calcium influx assay.[1][2] Furthermore, it exhibited significant potency in a SOX9 reporter assay, a key transcriptional regulator of chondrogenesis, with a maximal effective concentration (ECmax) of 20 nM.[1][2] Notably, this compound was found to be inactive against the related TRPV1 channel, indicating its selectivity.[1]

Quantitative Biological Data

| Parameter | Value | Assay | Species | Reference |

| EC50 | 60 nM | hTRPV4 Ca2+ influx assay | Human | |

| ECmax | 20 nM | SOX9 reporter assay | Not Specified | |

| Selectivity | Inactive | TRPV1 channel assay | Not Specified |

Synthesis of this compound

This compound is a quinazolin-4(3H)-one derivative. The synthesis of this class of compounds generally involves the condensation of a 2-aminobenzamide with an appropriate aldehyde or carboxylic acid, followed by cyclization. The specific synthetic route to this compound (compound 36) as described by Atobe et al. (2019) involves a multi-step process culminating in the formation of the final quinazolinone structure.

General Synthetic Scheme for Quinazolin-4(3H)-ones

Caption: General synthetic route for quinazolin-4(3H)-ones.

Experimental Protocols

Intracellular Calcium Influx Assay (hTRPV4 Ca2+ Assay)

This assay is designed to measure the ability of a compound to activate TRPV4 channels and cause an influx of calcium into the cell.

Methodology:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human TRPV4 (hTRPV4) are cultured in appropriate media and seeded into 96-well plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for a specified time at 37°C. This dye will fluoresce upon binding to intracellular calcium.

-

Compound Addition: Various concentrations of this compound are added to the wells.

-

Fluorescence Measurement: The fluorescence intensity in each well is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an influx of intracellular calcium.

-

Data Analysis: The change in fluorescence is used to calculate the dose-response curve and determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

SOX9 Reporter Assay

This assay measures the ability of a compound to activate the SOX9 transcription factor, a key regulator of chondrogenesis.

Methodology:

-

Cell Line: A chondrocytic cell line is engineered to contain a reporter gene (e.g., luciferase) under the control of a SOX9-responsive promoter.

-

Cell Treatment: These reporter cells are treated with varying concentrations of this compound.

-

Reporter Gene Measurement: After a defined incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

-

Data Analysis: The level of reporter gene expression is correlated with the concentration of the agonist to determine the ECmax, the concentration at which the maximum effect is observed.

In Vivo Model of Osteoarthritis (Surgically Induced Rat Model)

This in vivo model is used to evaluate the therapeutic potential of this compound in a disease-relevant context.

Methodology:

-

Animal Model: Osteoarthritis is surgically induced in rats, a common method being the medial meniscal tear (MMT) model. This procedure destabilizes the knee joint, leading to cartilage degradation characteristic of osteoarthritis.

-

Compound Administration: this compound is administered to the rats, typically via intra-articular injection directly into the affected joint.

-

Evaluation of Disease Progression: After a set period of treatment, the animals are euthanized, and the knee joints are harvested.

-

Histological Analysis: The joint tissues are sectioned, stained, and examined microscopically to assess the extent of cartilage damage, inflammation, and other pathological changes.

-

Gene Expression Analysis: The expression of key genes involved in chondrogenesis and cartilage degradation (e.g., aggrecan, SOX9) in the cartilage tissue is quantified using methods like RT-qPCR.

Signaling Pathway

The pro-chondrogenic effect of this compound is mediated through the activation of the TRPV4 channel, leading to an influx of calcium ions. This increase in intracellular calcium acts as a second messenger, initiating a signaling cascade that ultimately leads to the upregulation and activation of the SOX9 transcription factor. SOX9, in turn, promotes the expression of genes essential for cartilage matrix production, such as aggrecan and type II collagen, thereby fostering chondrogenic differentiation and potentially mitigating cartilage degradation in osteoarthritis.

Caption: Proposed signaling pathway of this compound in chondrocytes.

Conclusion

This compound represents a significant advancement in the search for novel therapeutic agents for osteoarthritis. Its potent and selective activation of the TRPV4 channel, coupled with its demonstrated ability to promote chondrogenic differentiation through the SOX9 pathway, highlights its potential as a disease-modifying drug. The detailed synthetic and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further investigate and develop this promising compound and related molecules for the treatment of degenerative joint diseases.

References

The Core Mechanism of TRPV4 Agonist-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a polymodal, non-selective cation channel that plays a crucial role in a wide array of physiological processes, including mechanosensation, osmoregulation, and temperature sensing.[1][2] Its activation by a variety of stimuli, including osmotic pressure, mechanical stress, heat, and endogenous ligands, makes it a significant target in various pathological conditions.[2][3] This technical guide provides an in-depth exploration of the mechanism of action of TRPV4 agonist-1, a potent and selective synthetic agonist also known as GSK1016790A, focusing on its core signaling pathways, quantitative aspects of its activity, and the experimental protocols used to elucidate its function.

Core Mechanism of Action of this compound (GSK1016790A)

This compound (GSK1016790A) is a powerful pharmacological tool used to investigate the physiological and pathological roles of TRPV4. Its primary mechanism of action is the direct activation of the TRPV4 channel, leading to an influx of cations, most notably calcium (Ca²⁺), into the cell.[4] This elevation of intracellular calcium ([Ca²⁺]i) is the cornerstone of the downstream signaling events triggered by the agonist.

The activation of TRPV4 by GSK1016790A is characterized by its high potency and specificity. Upon binding, the agonist induces a conformational change in the TRPV4 channel, opening its pore and allowing for the passage of ions. This initial activation is rapid and can lead to a partial desensitization of the channel, a common feature of ion channel modulation. Furthermore, prolonged stimulation with GSK1016790A has been shown to induce the internalization and downregulation of TRPV4 channels from the plasma membrane, a process mediated by PKC/PI3K and RhoA signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of this compound (GSK1016790A) and other relevant TRPV4 activators.

Table 1: Potency of this compound (GSK1016790A)

| Cell Type | Species | EC50 Value | Reference |

| HEK cells (expressing hTRPV4) | Human | 2.1 nM | |

| HEK cells (expressing mTRPV4) | Mouse | 18 nM | |

| Choroid plexus epithelial cells | Not Specified | 34 nM | |

| hTRPV4 Ca²⁺ assay | Human | 60 nM |

Table 2: Potency of Other TRPV4 Agonists

| Agonist | EC50 Value | Notes | Reference |

| 4α-phorbol didecanoate (4αPDD) | ~0.2 µM | A phorbol ester derivative. | |

| N-Arachidonoyl Taurine | 21 µM | Endocannabinoid-like molecule. | |

| Bisandrographolide A | 790-950 nM | A natural product. | |

| RN-1747 | 0.77 µM, 4.0 µM, 4.1 µM | Selective TRPV4 agonist. |

Signaling Pathways

The activation of TRPV4 by agonists like GSK1016790A initiates a cascade of intracellular signaling events. The primary event is the influx of Ca²⁺, which then acts as a second messenger to modulate a variety of cellular processes.

Canonical TRPV4 Activation Pathway

The general activation of TRPV4 can be triggered by a diverse set of stimuli, leading to Ca²⁺ influx and downstream signaling. This can involve the activation of phospholipase A2 (PLA2) and the generation of arachidonic acid (AA) and its metabolites, which in turn activate TRPV4. Protein kinase A (PKA) and protein kinase C (PKC) have also been implicated in sensitizing the channel.

Caption: General signaling pathways for TRPV4 activation by various stimuli.

GSK1016790A-Induced Channel Trafficking

Prolonged exposure to GSK1016790A leads to the endocytosis and downregulation of TRPV4 channels from the cell surface. This process is crucial for modulating the cellular response to sustained agonist stimulation and is dependent on the activation of PKC, PI3K, and the small GTPase RhoA.

Caption: Signaling pathway for GSK1016790A-induced TRPV4 endocytosis.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to study the mechanism of action of this compound.

Calcium Imaging Assay

Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to TRPV4 agonist stimulation.

Methodology:

-

Cell Culture: Plate cells (e.g., HEK293 cells stably expressing TRPV4, or primary endothelial cells) onto glass-bottom dishes and culture overnight.

-

Dye Loading: Wash cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution). Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the dark at room temperature for a specified time (typically 30-60 minutes).

-

Washing: Wash the cells to remove excess dye.

-

Image Acquisition: Mount the dish on an inverted fluorescence microscope equipped with a camera and an appropriate filter set for the chosen dye. Acquire baseline fluorescence images for a few minutes.

-

Agonist Application: Add this compound (GSK1016790A) at the desired concentration to the cells while continuously recording fluorescence images.

-

Data Analysis: Measure the change in fluorescence intensity over time in individual cells. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths. The change in fluorescence or ratio is proportional to the change in [Ca²⁺]i.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To directly measure the ion currents flowing through TRPV4 channels upon agonist activation.

Methodology:

-

Cell Preparation: Use cells expressing TRPV4 channels.

-

Pipette Preparation: Fabricate glass micropipettes and fill them with an intracellular solution containing the appropriate ions and buffering agents.

-

Seal Formation: Approach a single cell with the micropipette and form a high-resistance seal (gigaohm seal) with the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

-

Agonist Application: Perfuse the cell with an extracellular solution containing this compound (GSK1016790A).

-

Current Recording: Record the resulting transmembrane currents using an amplifier and data acquisition system. The inward current at negative potentials reflects the influx of cations through the activated TRPV4 channels.

Bioluminescence Resonance Energy Transfer (BRET) Assay

Objective: To study the protein-protein interactions and trafficking of TRPV4 channels in response to agonist stimulation.

Methodology:

-

Construct Preparation: Create fusion constructs of TRPV4 with a BRET donor (e.g., Renilla luciferase) and potential interacting partners (e.g., Rab GTPases) with a BRET acceptor (e.g., Venus or YFP).

-

Cell Transfection: Co-transfect cells with the donor and acceptor constructs.

-

Cell Stimulation: Treat the transfected cells with this compound (GSK1016790A) for various durations.

-

BRET Measurement: Add the luciferase substrate (e.g., coelenterazine h). Measure the light emission at the wavelengths corresponding to the donor and acceptor fluorophores using a luminometer.

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates a closer proximity between the donor and acceptor-tagged proteins, signifying interaction or co-localization. For trafficking studies, changes in BRET between TRPV4 and plasma membrane or endosomal markers can be monitored.

Caption: A simplified workflow for a BRET assay to study TRPV4 interactions.

References

- 1. TRPV4 - Wikipedia [en.wikipedia.org]

- 2. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Transient receptor potential vanilloid 4 (TRPV4) activation by arachidonic acid requires protein kinase A–mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Unveiling the Molecular Gateway: A Technical Guide to the TRPV4 Agonist-1 Binding Site

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a critical polymodal cellular sensor implicated in a wide array of physiological processes and pathological conditions. Its activation by synthetic agonists offers a promising avenue for therapeutic intervention. This technical guide provides an in-depth exploration of the binding site of "TRPV4 agonist-1" on the TRPV4 channel, leveraging structural biology data and established experimental methodologies. We will delve into the precise location of agonist interaction, present comparative quantitative data for key TRPV4 agonists, and provide detailed experimental protocols for researchers seeking to investigate these interactions. This document serves as a comprehensive resource for understanding the molecular basis of TRPV4 activation and for facilitating the development of novel modulators.

Introduction to the TRPV4 Channel and its Agonists

The TRPV4 channel is a non-selective cation channel that plays a crucial role in cellular responses to a variety of stimuli, including temperature, mechanical stress, and chemical ligands.[1] Its involvement in diverse physiological functions, from osmoregulation to pain sensation, has made it an attractive target for drug discovery.[1] Synthetic agonists, such as "this compound," are invaluable tools for elucidating the channel's function and for exploring its therapeutic potential. Understanding the precise binding site and mechanism of action of these agonists is paramount for the rational design of more potent and selective modulators.

The "Vanilloid Pocket": A Common Binding Site for Synthetic Agonists

High-resolution structural studies, primarily using cryo-electron microscopy (cryo-EM), have revealed a conserved binding pocket for synthetic agonists on the TRPV4 channel.[2][3][4] This site, often referred to as the "vanilloid pocket," is a cytosol-facing cavity located at the interface between the S1-S4 voltage-sensor-like domain (VSLD) and the TRP (Transient Receptor Potential) domain of an adjacent subunit.

This pocket is predominantly formed by residues from the S1, S2, S3, and S4 transmembrane helices and the TRP helix. The specific amino acid composition of this pocket, featuring a mix of aromatic and polar residues, allows for the stable binding of various small molecule ligands, including both agonists and antagonists.

Pinpointing the "this compound" Binding Site

Recent cryo-EM structural data of the mouse TRPV4 channel has provided direct evidence for the binding location of a compound referred to as "Agonist-1," which is understood to be "this compound". This study revealed that "Agonist-1" indeed occupies the same "vanilloid pocket" as the well-characterized agonist GSK1016790A.

The binding of "this compound" within this cavity induces a conformational change in the channel, leading to the opening of the ion pore. This allosteric modulation involves the upward movement of the S4-S5 linker, which in turn facilitates the opening of the S6 gate, allowing for cation influx and subsequent cellular responses.

While the specific interacting residues for "this compound" have not been detailed to the same extent as for agonists like 4α-PDD, the shared binding pocket strongly suggests a similar mechanism of action. For reference, key residues involved in the binding of the agonist 4α-PDD in human TRPV4 include N474 and Y591, which form hydrogen bonds with the ligand.

Quantitative Data for Key TRPV4 Agonists

The potency of various synthetic agonists for the TRPV4 channel can be compared using their half-maximal effective concentration (EC50) values, which represent the concentration of the agonist that produces 50% of the maximal response.

| Agonist | Species | Assay Type | EC50 | Reference |

| This compound | Human | Ca2+ influx | 60 nM | |

| GSK1016790A | Human | Not specified | ~2 nM | |

| GSK1016790A | Mouse | Not specified | 18 nM | |

| 4α-Phorbol 12,13-didecanoate (4α-PDD) | Human | Not specified | 200 nM | |

| 4α-Phorbol 12,13-didecanoate (4α-PDD) | Mouse | Not specified | 370 nM |

Experimental Protocols

The identification and characterization of agonist binding sites on ion channels like TRPV4 rely on a combination of structural, biochemical, and functional assays. Below are detailed methodologies for key experiments.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique for determining the high-resolution structure of protein complexes, including ion channels in different conformational states and in complex with ligands.

-

Protein Expression and Purification:

-

Express a truncated or full-length construct of the target TRPV4 channel (e.g., human or mouse) in a suitable expression system, such as insect (Sf9) or mammalian (HEK293) cells.

-

Solubilize the expressed protein from the cell membranes using a mild detergent (e.g., digitonin or lauryl maltose neopentyl glycol).

-

Purify the protein using affinity chromatography (e.g., with a Strep-Tactin or FLAG-tag) followed by size-exclusion chromatography to ensure homogeneity.

-

-

Complex Formation:

-

Incubate the purified TRPV4 protein with a saturating concentration of "this compound" to ensure binding.

-

-

Grid Preparation and Data Collection:

-

Apply the protein-agonist complex to a cryo-EM grid (e.g., a holey carbon grid).

-

Plunge-freeze the grid in liquid ethane to vitrify the sample.

-

Collect a large dataset of images (micrographs) using a transmission electron microscope equipped with a direct electron detector.

-

-

Image Processing and Structure Determination:

-

Perform motion correction and contrast transfer function (CTF) estimation for the collected micrographs.

-

Pick individual particle images from the micrographs and perform 2D and 3D classification to select for high-quality particles.

-

Generate a 3D reconstruction of the TRPV4-agonist complex and refine the structure to high resolution.

-

Build an atomic model into the resulting cryo-EM density map, paying close attention to the density corresponding to the bound agonist to identify its precise location and interacting residues.

-

Site-Directed Mutagenesis

This technique is used to validate the functional importance of specific amino acid residues identified in the putative binding pocket.

-

Mutant Generation:

-

Introduce point mutations into the TRPV4 cDNA sequence using a site-directed mutagenesis kit. Target residues are those predicted to interact with the agonist based on structural data.

-

Verify the sequence of the mutant constructs by DNA sequencing.

-

-

Functional Expression:

-

Transiently or stably express the wild-type and mutant TRPV4 channels in a suitable cell line (e.g., HEK293T cells).

-

-

Functional Assays:

-

Perform functional assays, such as calcium imaging or whole-cell patch clamp (see below), to assess the effect of the mutations on the channel's response to "this compound".

-

A significant shift in the EC50 value or a reduction in the maximal response for a mutant channel compared to the wild-type indicates that the mutated residue is important for agonist binding or channel gating.

-

Calcium Imaging Assay

This is a high-throughput method to measure the influx of calcium through the TRPV4 channel upon agonist activation.

-

Cell Preparation:

-

Plate cells expressing the TRPV4 channel (e.g., HEK293T-TRPV4) onto a multi-well plate (e.g., 96- or 384-well).

-

Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's protocol. This involves incubating the cells with the dye, followed by a wash step to remove extracellular dye.

-

-

Agonist Application:

-

Prepare a dilution series of "this compound" in an appropriate buffer.

-

Use an automated liquid handling system or a multichannel pipette to add the agonist to the wells.

-

-

Data Acquisition:

-

Measure the fluorescence intensity of the calcium indicator dye over time using a fluorescence plate reader or a high-content imaging system. An increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) or the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) for each agonist concentration.

-

Plot the response as a function of agonist concentration and fit the data to a dose-response curve to determine the EC50 value.

-

Whole-Cell Patch Clamp Electrophysiology

This technique provides a direct measure of the ion currents flowing through the TRPV4 channel, offering high temporal and voltage resolution.

-

Cell Preparation:

-

Plate cells expressing the TRPV4 channel onto glass coverslips.

-

Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an extracellular solution.

-

-

Recording Configuration:

-

Fabricate a glass micropipette with a resistance of 3-7 MΩ and fill it with an intracellular solution.

-

Under visual guidance, bring the micropipette into contact with a cell and form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip by applying gentle suction to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Clamp the cell membrane at a specific holding potential (e.g., -60 mV) using a patch-clamp amplifier.

-

Apply voltage ramps or steps to elicit TRPV4 currents.

-

Perfuse the cell with a solution containing "this compound" and record the resulting changes in current.

-

-

Data Analysis:

-

Measure the amplitude of the agonist-evoked currents at different voltages.

-

Construct a current-voltage (I-V) relationship to characterize the properties of the ion channel.

-

Perform dose-response experiments by applying different concentrations of the agonist to determine the EC50 for current activation.

-

Mandatory Visualizations

Signaling Pathway of TRPV4 Agonist Activation

Caption: Signaling pathway of TRPV4 channel activation by "this compound".

Experimental Workflow for Binding Site Identification

Caption: Experimental workflow for identifying and validating an agonist binding site.

References

The Agonist Activity of TRPV4 Agonist-1 on the Human TRPV4 Channel: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the activity of "TRPV4 agonist-1," a potent modulator of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. This document summarizes its potency in a human TRPV4 (hTRPV4) calcium (Ca²⁺) assay, details relevant experimental methodologies, and illustrates the underlying signaling pathways.

Quantitative Analysis of Agonist Potency

The half-maximal effective concentration (EC50) is a critical measure of a compound's potency. For "this compound," the EC50 value in a hTRPV4 Ca²⁺ assay has been determined to be 60 nM.[1][2] This indicates that "this compound" is a highly potent activator of the hTRPV4 channel. For comparative purposes, the well-characterized TRPV4 agonist, GSK1016790A, has reported EC50 values ranging from 2.1 nM to 49 nM in similar hTRPV4 Ca²⁺ assays using HEK293 cells.[3][4][5] The variation in GSK1016790A's EC50 can be attributed to differences in experimental conditions and the expression levels of the TRPV4 channel in the cells used.

| Compound | Assay Type | Cell Line | EC50 Value | References |

| This compound | hTRPV4 Ca²⁺ Assay | HEK293 | 60 nM | |

| GSK1016790A | hTRPV4 Ca²⁺ Assay | HEK293 | 2.1 nM | |

| GSK1016790A | hTRPV4 Ca²⁺ Assay | HEK293 | 18 nM | |

| GSK1016790A | hTRPV4 Ca²⁺ Assay | HEK293 | 26 nM | |

| GSK1016790A | hTRPV4 Ca²⁺ Assay | HEK293 | 49 nM | |

| GSK1016790A | TRPV4-mediated cytoplasmic aggregation | HEK293 | 31 nM | |

| GSK1016790A | hTRPV4 Ca²⁺ Assay | Choroid plexus epithelial cells | 34 nM |

Experimental Protocol: hTRPV4 Ca²⁺ Assay

The following protocol outlines a typical methodology for determining the potency of a TRPV4 agonist using an intracellular calcium influx assay in HEK293 cells stably expressing the human TRPV4 channel. This method often utilizes a fluorescent calcium indicator, such as Fura-2 AM or Fluo-4 AM.

1. Cell Culture and Plating:

-

Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human TRPV4 gene are cultured in a suitable medium (e.g., DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and a selection antibiotic (e.g., Geneticin/G418).

-

Cells are maintained in an incubator at 37°C with 5% CO₂.

-

For the assay, cells are seeded into 96-well or 384-well black, clear-bottom microplates at a density that ensures 70-90% confluency on the day of the experiment.

2. Dye Loading:

-

The cell culture medium is removed, and the cells are washed with a physiological buffer such as Hank's Balanced Salt Solution (HBSS) or a HEPES-buffered saline solution (pH 7.3).

-

A loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM or Fura-2 AM) is prepared. The buffer may also contain Pluronic F-127 to aid in dye solubilization and Probenecid to inhibit dye leakage from the cells.

-

The loading buffer is added to each well, and the plate is incubated in the dark at 37°C for 45-60 minutes.

3. Compound Preparation and Addition:

-

Serial dilutions of the test compound (e.g., "this compound") are prepared in the assay buffer.

-

After the incubation period, the dye loading solution is removed, and the cells are washed again with the assay buffer to remove any extracellular dye.

-

The prepared compound dilutions are then added to the respective wells.

4. Fluorescence Measurement:

-

The microplate is immediately placed in a fluorescence plate reader (e.g., FlexStation 3 or FLIPR Tetra).

-

For Fluo-4 AM, fluorescence intensity is measured at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.

-

For the ratiometric dye Fura-2 AM, fluorescence is measured by alternating excitation between ~340 nm (calcium-bound) and ~380 nm (calcium-free), with emission collected at ~510 nm.

-

The fluorescence signal is recorded over time, typically for several minutes, to capture the agonist-induced increase in intracellular calcium.

5. Data Analysis:

-

The change in fluorescence intensity (or the ratio of intensities for Fura-2 AM) is plotted against the compound concentration.

-

The data is then fitted to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathways and Visualizations

TRPV4 Channel Activation and Downstream Signaling

The TRPV4 channel is a non-selective cation channel that, upon activation, allows the influx of cations, most notably Ca²⁺. This influx of calcium acts as a second messenger, initiating a cascade of intracellular signaling events.

Activation of TRPV4 can be triggered by a variety of stimuli, including:

-

Chemical Agonists: Such as "this compound" and GSK1016790A.

-

Mechanical Stimuli: Including osmotic pressure and shear stress.

-

Thermal Stimuli: Moderate heat can activate the channel.

-

Endogenous Ligands: Such as arachidonic acid metabolites.

The binding of an agonist like "this compound" induces a conformational change in the TRPV4 channel, leading to its opening and subsequent Ca²⁺ influx. This rise in intracellular calcium can then lead to the activation of various downstream effectors, including protein kinases and transcription factors, ultimately resulting in a cellular response.

Caption: this compound signaling pathway.

Experimental Workflow for hTRPV4 Ca²⁺ Assay

The following diagram illustrates the key steps involved in a typical hTRPV4 Ca²⁺ assay.

Caption: Experimental workflow for hTRPV4 Ca²⁺ assay.

References

- 1. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. TRPV4: A Multifunctional Nonselective Cation Channel with Complex Regulation - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. hellobio.com [hellobio.com]

- 4. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

Selectivity of TRPV4 agonist-1 for TRPV4 Over TRPV1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential (TRP) channels are a diverse family of ion channels that play crucial roles in a wide array of physiological processes, making them attractive targets for therapeutic intervention. Within this family, the vanilloid subfamily members, TRPV1 and TRPV4, are of particular interest due to their involvement in pain, inflammation, and sensory transduction. The development of selective agonists and antagonists is paramount for dissecting the specific functions of these channels and for creating targeted therapies. This technical guide provides an in-depth analysis of the selectivity of a compound known as "TRPV4 agonist-1" for the TRPV4 channel over its close relative, the TRPV1 channel.

Core Data Summary: Selectivity Profile

The selectivity of an agonist is a critical parameter in pharmacology, defining its ability to preferentially interact with its intended target over other related proteins. In the case of this compound, available data indicates a high degree of selectivity for the human TRPV4 (hTRPV4) channel.

| Compound | Target | Assay Type | Potency (EC50) | Selectivity vs. TRPV1 |

| This compound | hTRPV4 | Ca²⁺ Assay | 60 nM[1][2][3] | Inactive on TRPV1[1][2] |

Table 1: Quantitative Selectivity Data for this compound. The table summarizes the potency of this compound on its primary target, hTRPV4, and its observed activity on the off-target channel, hTRPV1.

Experimental Protocols for Determining Selectivity

To ascertain the selectivity of a compound like this compound, a combination of cellular assays is typically employed. The most common methods involve measuring the intracellular calcium concentration changes or the direct electrical currents mediated by channel activation in response to the compound.

Fluorometric Calcium Flux Assay

This high-throughput method is widely used to screen for and characterize the activity of compounds on ion channels that are permeable to calcium, such as TRPV1 and TRPV4.

Principle: Cells engineered to overexpress the target ion channel (either TRPV4 or TRPV1) are loaded with a calcium-sensitive fluorescent dye. Upon channel activation by an agonist, there is an influx of extracellular calcium into the cell, leading to an increase in the fluorescence of the indicator dye. This change in fluorescence is measured over time and is proportional to the extent of channel activation.

Detailed Methodology:

-

Cell Culture and Transfection:

-

Human Embryonic Kidney 293 (HEK293) cells are a common choice for heterologous expression of ion channels.

-

Cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics) and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cells are transiently or stably transfected with a plasmid containing the cDNA for either human TRPV4 or human TRPV1.

-

-

Cell Plating:

-

Transfected cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates at a suitable density to achieve a confluent monolayer on the day of the assay.

-

-

Dye Loading:

-

The cell culture medium is removed, and the cells are washed with a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing 20 mM HEPES.

-

Cells are then incubated with a calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM, or a commercially available calcium assay kit) in the buffer for a specified time (typically 30-60 minutes) at 37°C. The acetoxymethyl (AM) ester group facilitates the dye's entry into the cells.

-

-

Compound Addition and Signal Detection:

-

After incubation, the dye-containing solution is removed, and cells are washed again with the assay buffer.

-

The microplate is placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument capable of automated liquid handling and kinetic fluorescence reading.

-

A baseline fluorescence reading is established.

-

Serial dilutions of "this compound" are prepared in the assay buffer.

-

The agonist solutions are automatically added to the wells, and the fluorescence intensity is monitored in real-time.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

The response is often normalized to the maximum response elicited by a known potent agonist for each channel (e.g., GSK1016790A for TRPV4, capsaicin for TRPV1) or to the response to a calcium ionophore like ionomycin.

-

Concentration-response curves are generated by plotting the normalized response against the logarithm of the agonist concentration.

-

The EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response, is determined by fitting the data to a sigmoidal dose-response equation.

-

To determine selectivity, parallel experiments are run on cells expressing TRPV1. The lack of a response at high concentrations of "this compound" would confirm its inactivity on this channel.

-

Electrophysiology (Patch-Clamp)

Patch-clamp electrophysiology provides a direct measure of ion channel activity by recording the ionic currents flowing through the channel. The whole-cell configuration is commonly used to assess the effect of agonists on the total current from a single cell.

Principle: A glass micropipette with a very small tip diameter is brought into contact with the plasma membrane of a cell expressing the target ion channel. A tight seal is formed, and the membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior. The membrane potential is then clamped at a specific voltage, and the currents flowing across the membrane in response to an agonist are recorded.

Detailed Methodology:

-

Cell Preparation:

-

HEK293 cells transfected with either TRPV4 or TRPV1 are plated on glass coverslips.

-

-

Recording Setup:

-

Coverslips are transferred to a recording chamber on the stage of an inverted microscope.

-

The chamber is perfused with an extracellular solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).

-

Patch pipettes are pulled from borosilicate glass capillaries and filled with an intracellular solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, pH 7.2).

-

-

Whole-Cell Recording:

-

A gigaohm seal is formed between the pipette tip and the cell membrane.

-

The membrane is ruptured by applying gentle suction, establishing the whole-cell configuration.

-

The cell is voltage-clamped at a holding potential (e.g., -60 mV).

-

-

Agonist Application:

-

A baseline current is recorded.

-

"this compound" is applied to the cell via the perfusion system at various concentrations.

-

The resulting inward or outward currents are recorded. Voltage ramps (e.g., from -100 mV to +100 mV) can be applied to determine the current-voltage relationship.

-

-

Data Analysis:

-

The peak current amplitude at each agonist concentration is measured.

-

Concentration-response curves are constructed, and EC₅₀ values are calculated as described for the calcium flux assay.

-

By performing these experiments on both TRPV4- and TRPV1-expressing cells, the selectivity of the agonist can be precisely quantified.

-

Mandatory Visualizations

Experimental Workflow for Selectivity Determination

Caption: Workflow for determining the selectivity of this compound.

Canonical Signaling Pathways of TRPV4 and TRPV1

Caption: Simplified signaling pathways for TRPV4 and TRPV1 channels.

Conclusion

References

The Role of TRPV4 Agonist-1 in Chondrogenic Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The transient receptor potential vanilloid 4 (TRPV4) channel, a polymodal calcium-permeable cation channel, has emerged as a critical regulator in the intricate process of chondrogenic differentiation. Its activation by specific agonists, such as GSK1016790A, has been shown to significantly promote the formation of cartilage tissue, presenting a promising therapeutic avenue for cartilage repair and the treatment of degenerative joint diseases like osteoarthritis. This technical guide provides an in-depth overview of the role of TRPV4 agonist-1 in chondrogenesis, detailing the underlying signaling pathways, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate its function.

Introduction

Chondrogenesis, the process of cartilage formation, is fundamental to skeletal development and tissue repair. A key player in this process is the transcription factor SOX9, which orchestrates the expression of essential cartilage matrix components like type II collagen (COL2A1) and aggrecan (ACAN)[1][2][3][4][5]. The mechanosensitive ion channel TRPV4 has been identified as a significant upstream regulator of chondrogenesis. Expressed in chondrocytes and their progenitors, TRPV4 responds to a variety of stimuli, including mechanical loading and osmotic changes, by mediating calcium influx. The pharmacological activation of TRPV4 using specific agonists provides a powerful tool to study and enhance the chondrogenic process. This guide focuses on the role and mechanisms of TRPV4 agonists, particularly GSK1016790A, in promoting chondrogenic differentiation.

The TRPV4 Signaling Pathway in Chondrogenesis

Activation of the TRPV4 channel by an agonist initiates a cascade of intracellular events that culminate in the upregulation of chondrogenic gene expression and enhanced cartilage matrix production. The primary signaling pathway involves calcium influx and the subsequent activation of downstream effectors.

Upon binding of an agonist like GSK1016790A, the TRPV4 channel opens, leading to an influx of extracellular calcium (Ca2+) into the chondrocyte. This rise in intracellular Ca2+ concentration is a critical initiating event. The increased Ca2+ binds to calmodulin (CaM), activating the Ca2+/calmodulin signaling pathway. This, in turn, leads to the upregulation of SOX9, the master transcription factor for chondrogenesis. SOX9 then translocates to the nucleus and binds to the enhancer regions of chondrocyte-specific genes, such as COL2A1 and ACAN, driving their transcription and subsequent protein synthesis.

Furthermore, there is evidence of crosstalk between the TRPV4 and Transforming Growth Factor-beta (TGF-β) signaling pathways, both of which are crucial for cartilage development and homeostasis. Activation of TRPV4 can enhance TGF-β signaling, further promoting the anabolic activities of chondrocytes. In inflammatory conditions, TRPV4 activation has also been shown to exert chondroprotective effects by activating the CaMKK/AMPK signaling pathway and suppressing the pro-inflammatory NF-κB pathway.

Quantitative Data on TRPV4 Agonist-Induced Chondrogenesis

The pro-chondrogenic effects of TRPV4 agonists have been quantified in numerous studies using various cell models. The following tables summarize key findings on gene expression and extracellular matrix production.

Table 1: Effect of TRPV4 Agonist on Chondrogenic Gene Expression

| Cell Type | Agonist (Concentration) | Gene | Fold Change vs. Control | Reference |

| Murine iPSCs | GSK1016790A | Sox9 | ~20-fold increase | |

| Murine iPSCs | GSK1016790A | Acan | ~100-fold increase | |

| Murine iPSCs | GSK1016790A | Col2a1 | ~1600-fold increase | |

| Murine iPSCs | GSK1016790A | Trpv4 | >50-fold increase | |

| ATDC5 cells | 4α-PDD | Sox9 | Increased mRNA and protein | |

| C3H10T1/2 cells | 4α-PDD | Sox9 | Increased mRNA and protein | |

| Bovine Chondrocytes | GSK1016790A | TGF-β3 | Elevated | |

| Bovine Chondrocytes | GSK1016790A | COL2α1 | Enhanced |

Table 2: Effect of TRPV4 Agonist on Extracellular Matrix (ECM) Production

| Cell/Tissue Model | Agonist | Outcome Measure | Result | Reference |

| Murine iPSCs | GSK1016790A | Cartilaginous Matrix Production | Significant increase | |

| ATDC5 cells | 4α-PDD + Insulin | Sulfated Glycosaminoglycan (sGAG) | Promoted synthesis | |

| C3H10T1/2 cells | 4α-PDD + BMP-2 | Sulfated Glycosaminoglycan (sGAG) | Promoted synthesis | |

| Chondrocyte-laden constructs | GSK1016790A | sGAG/DNA | Significant increase | |

| Chondrocyte-laden constructs | GSK1016790A | Collagen/DNA | Significant increase | |

| Chondrocyte-laden constructs | GSK1016790A | Young's Modulus | Enhanced | |

| Chondrocyte-laden constructs | GSK1016790A | Dynamic Modulus | Enhanced |

Experimental Protocols

The investigation of TRPV4's role in chondrogenesis involves a variety of standard and specialized molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Cell Culture and Chondrogenic Differentiation

Objective: To induce chondrogenic differentiation in a suitable cell line (e.g., ATDC5, murine iPSCs) or primary cells.

Protocol:

-

Cell Seeding:

-

For micromass culture, spot a high-density cell suspension (e.g., 2 x 10^5 cells in 10 µL) onto the center of a culture well.

-

Allow cells to adhere for 2-3 hours in a humidified incubator.

-

Gently add chondrogenic differentiation medium.

-

-

Chondrogenic Medium:

-

Basal medium (e.g., DMEM/F-12) supplemented with ITS (Insulin-Transferrin-Selenium), dexamethasone, ascorbic acid, and L-proline.

-

Growth factors such as TGF-β3 are often included to promote differentiation.

-

-

TRPV4 Agonist Treatment:

-

Prepare a stock solution of the TRPV4 agonist (e.g., GSK1016790A in DMSO).

-

Add the agonist to the chondrogenic medium at the desired final concentration (e.g., 1-10 nM).

-

A vehicle control (e.g., DMSO) should be run in parallel.

-

-

Culture Maintenance:

-

Culture the cells for a period of 14-21 days, changing the medium every 2-3 days with fresh medium containing the agonist or vehicle.

-

Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the expression levels of chondrogenic marker genes.

Protocol:

-

RNA Extraction:

-

Harvest cells at desired time points and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

-

-

qRT-PCR Reaction:

-

Prepare a reaction mixture containing cDNA template, gene-specific primers (for SOX9, ACAN, COL2A1, TRPV4, and a housekeeping gene like 18S rRNA or GAPDH), and a SYBR Green master mix.

-

Perform the qRT-PCR using a real-time PCR system.

-

-

Data Analysis:

-

Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene and comparing to the control group.

-

Histological and Biochemical Analysis of ECM

Objective: To visualize and quantify the production of cartilage extracellular matrix components.

Protocols:

-

Alcian Blue Staining (for sGAG):

-

Fix cell cultures or tissue sections with 4% paraformaldehyde.

-

Stain with a 1% Alcian blue solution in 0.1 N HCl.

-

Wash and visualize the blue staining indicative of sulfated glycosaminoglycans.

-

For quantification, the dye can be extracted with 6 M guanidine HCl and the absorbance measured.

-

-

Safranin O Staining (for Proteoglycans):

-

Fix samples and stain with Weigert's iron hematoxylin and then with a 0.1% Safranin O solution.

-

Counterstain with Fast Green.

-

Proteoglycans will stain red/orange.

-

-

Immunohistochemistry (for Type II Collagen):

-

Fix and section the samples.

-

Perform antigen retrieval if necessary.

-

Incubate with a primary antibody specific for type II collagen.

-

Incubate with a labeled secondary antibody.

-

Visualize the signal using a suitable detection system.

-

-

Dimethylmethylene Blue (DMMB) Assay (for sGAG quantification):

-

Digest the cell pellets or tissue constructs with papain.

-

Mix the digest with the DMMB dye solution.

-

Measure the absorbance at 525 nm.

-

Quantify the sGAG content by comparing to a chondroitin sulfate standard curve.

-

Conclusion and Future Directions

The activation of the TRPV4 channel by specific agonists represents a potent strategy to promote chondrogenic differentiation and cartilage matrix formation. The well-defined signaling pathway, primarily involving Ca2+/Calmodulin and SOX9, provides a solid foundation for further investigation and therapeutic development. The quantitative data consistently demonstrates the anabolic effects of TRPV4 agonists across various in vitro models.

For drug development professionals, TRPV4 agonists hold potential as disease-modifying drugs for osteoarthritis or as adjuncts in cell-based cartilage repair therapies. Future research should focus on optimizing the delivery and specificity of these agonists to cartilage tissue, evaluating their efficacy and safety in preclinical animal models of cartilage injury and osteoarthritis, and further elucidating the complex interplay between TRPV4 and other signaling pathways involved in cartilage homeostasis and pathology. The continued exploration of the TRPV4 "mechanome" will undoubtedly uncover novel therapeutic targets for the management of cartilage-related disorders.

References

- 1. TRPV4 as a Therapeutic Target for Joint Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BioKB - Publication [biokb.lcsb.uni.lu]

- 3. SOX9 is a potent activator of the chondrocyte-specific enhancer of the pro alpha1(II) collagen gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SOX9 and the many facets of its regulation in the chondrocyte lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toward understanding SOX9 function in chondrocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of TRPV4 Agonist-1 on SOX9 Reporter Assay: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transient receptor potential vanilloid 4 (TRPV4) channel, a polymodal cation channel, has emerged as a significant regulator in the process of chondrogenesis. Its activation has been linked to the upregulation of the master chondrogenic transcription factor, SOX9. This technical guide provides an in-depth analysis of the effect of TRPV4 agonists, specifically focusing on a representative agonist, on the SOX9 reporter assay. It consolidates quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to serve as a comprehensive resource for researchers in cartilage biology and drug development.

Quantitative Data Summary

The activation of the TRPV4 channel by specific agonists has been shown to significantly increase the transcriptional activity of SOX9. This effect is often quantified using a SOX9 reporter assay, where the promoter of a SOX9 target gene, such as Col2a1 (Type II collagen), drives the expression of a reporter protein, typically luciferase.

While specific fold-change values can vary depending on the cell type, agonist concentration, and specific reporter construct used, a consistent dose-dependent increase in SOX9 reporter activity is observed upon treatment with TRPV4 agonists. The following table summarizes the expected quantitative outcomes based on available literature.

| Agonist | Cell Type | Reporter Construct | Concentration | Fold Increase in SOX9 Reporter Activity (relative to vehicle control) | Reference |

| TRPV4 agonist-1 (e.g., GSK1016790A) | Murine Chondrogenic ATDC5 cells | pGL3-(4x)48-bp-Col2a1-Luc | 1 nM - 10 nM | Significant, dose-dependent increase | [1][2] |

| 4α-Phorbol 12,13-didecanoate (4α-PDD) | Murine Chondrogenic ATDC5 cells | pGL3-(4x)48-bp-Col2a1-Luc | 1 µM | Significant increase | [1] |

Note: The data presented is a qualitative representation based on multiple studies. Researchers should perform their own dose-response experiments to determine the precise fold-change in their specific experimental system.

Signaling Pathway

The activation of the TRPV4 channel by an agonist initiates a signaling cascade that culminates in the increased transcriptional activity of SOX9. The primary mechanism involves the influx of calcium ions (Ca2+) through the activated TRPV4 channel. This increase in intracellular Ca2+ leads to the activation of calmodulin (CaM), which in turn modulates downstream signaling pathways that converge on the SOX9 promoter, enhancing its activity.[1][3] There is also evidence suggesting crosstalk with the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key regulator of chondrogenesis.

Experimental Protocols

Cell Culture

The murine chondrogenic cell line, ATDC5, is a commonly used and appropriate model for these studies.

-

Culture Medium: Dulbecco's Modified Eagle's Medium/Ham's F-12 (DMEM/F-12) supplemented with 5% Fetal Bovine Serum (FBS), 10 µg/mL human transferrin, and 3 x 10⁻⁸ M sodium selenite.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.

-

Subculturing: Passage cells before they reach confluency to maintain their chondrogenic potential.

SOX9 Reporter Assay

This protocol outlines a luciferase-based reporter assay to quantify SOX9 transcriptional activity.

a. Plasmid Constructs

-

SOX9 Reporter Plasmid: A firefly luciferase reporter vector (e.g., pGL3-Basic) containing multiple tandem repeats of a SOX9-specific binding element from a target gene promoter, such as the 48-bp element from the Col2a1 promoter (pGL3-(4x)48-bp-Col2a1-Luc).

-

Internal Control Plasmid: A Renilla luciferase reporter vector driven by a constitutive promoter (e.g., pRL-TK) to normalize for transfection efficiency.

b. Transfection

-

Cell Seeding: Seed ATDC5 cells into 24-well plates at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection Reagent: Use a suitable lipid-based transfection reagent according to the manufacturer's instructions.

-

DNA Preparation: For each well, prepare a mixture of the SOX9 reporter plasmid and the internal control plasmid. A 10:1 ratio of reporter to control plasmid is a good starting point.

-

Transfection: Add the DNA-transfection reagent complexes to the cells and incubate for 24-48 hours.

c. Agonist Treatment

-

Medium Change: After the transfection period, replace the medium with fresh culture medium containing the desired concentrations of the this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a further 24 hours.

d. Luciferase Assay

-

Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.

-

Luminometer Measurement: Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activities sequentially in a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as fold induction relative to the vehicle-treated control.

Conclusion

The activation of the TRPV4 channel by specific agonists presents a promising strategy for upregulating SOX9 and promoting chondrogenesis. The SOX9 reporter assay is a robust and quantitative method for evaluating the efficacy of such compounds. This technical guide provides the foundational knowledge, data expectations, and detailed protocols to aid researchers in investigating the role of TRPV4 in cartilage biology and in the development of novel therapeutic agents for cartilage-related disorders.

References

- 1. Identification of Novel Selective Transient Receptor Potential Vanilloid 4 (TRPV4) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transient receptor potential vanilloid 4 as a regulator of induced pluripotent stem cell chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional gene screening system identified TRPV4 as a regulator of chondrogenic differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity and Function of TRPV4 Agonist-1 (GSK1016790A)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel involved in a myriad of physiological processes, including osmoregulation, mechanosensation, and thermoregulation. Its widespread expression in tissues such as the vascular endothelium, lungs, chondrocytes, and neurons underscores its importance as a therapeutic target.[1][2][3] A key pharmacological tool for investigating TRPV4 function is the potent and selective agonist, commonly referred to as TRPV4 agonist-1 or GSK1016790A.[1][4] This technical guide provides an in-depth overview of the biological activity and function of this compound, with a focus on quantitative data, experimental methodologies, and signaling pathways.

Biological Activity and Potency

This compound (GSK1016790A) is a potent activator of TRPV4 channels, eliciting a robust influx of cations, primarily Ca2+, into the cell. This activation triggers a cascade of downstream cellular events. The potency of this compound has been quantified across various cell lines, demonstrating its high affinity for the TRPV4 channel.

Quantitative Data: Potency (EC50) of this compound

| Cell Type | Species | Assay Type | EC50 Value (nM) | Reference(s) |

| HEK293 cells expressing hTRPV4 | Human | Ca2+ influx | 2.1 | |

| HEK293 cells expressing mTRPV4 | Mouse | Ca2+ influx | 18 | |

| hTRPV4 | Human | Ca2+ assay | 60 | |

| Choroid plexus epithelial cells | Not Specified | Not Specified | 34 | |

| HEK293 cells | Human | Cytoplasmic aggregation of TRPV4 | 31 | |

| Primary human endothelial cells | Human | Whole-cell event frequency (TIRFM) | 26.9 | |

| SOX9 reporter assay | Not Specified | Reporter assay | 20 (ECmax) |

Signaling Pathways and Cellular Functions

Activation of TRPV4 by its agonist initiates a complex network of intracellular signaling pathways, leading to diverse cellular responses. The primary event is the influx of Ca2+, which acts as a second messenger to modulate various downstream effectors.

Calcium-Dependent Signaling and Channel Trafficking

Upon stimulation with this compound, the initial and rapid increase in intracellular Ca2+ concentration ([Ca2+]i) is a hallmark of TRPV4 activation. This Ca2+ signal is crucial for subsequent cellular events, including the regulation of the TRPV4 channel itself.

Prolonged exposure to the agonist leads to the endocytosis and downregulation of TRPV4 channels from the plasma membrane. This process is a key feedback mechanism to modulate the cellular response. The internalization of TRPV4 is dependent on the release of calcium from intracellular stores and is controlled by a signaling cascade involving Phosphoinositide 3-kinase (PI3K), Protein Kinase C (PKC), and the small GTPase RhoA. Following internalization, TRPV4 channels are translocated to recycling endosomes, a process mediated by Rab11.

Downstream Effector Pathways

Beyond channel trafficking, TRPV4 activation by its agonist influences other critical signaling pathways and cellular functions:

-

ERK1/2 Phosphorylation and Nitric Oxide (NO) Production: The agonist has been shown to increase the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2) and stimulate the production of nitric oxide (NO).

-

Insulin mRNA Expression: Studies have indicated that TRPV4 activation can enhance the expression of insulin mRNA.

-

Vascular Function: In endothelial cells, the Ca2+ influx triggered by the agonist can lead to the production of NO, a potent vasodilator, thereby influencing blood pressure regulation. Agonist-induced TRPV4 activation can also lead to vasodilation and, under certain conditions, vascular leakage.

-

Pain and Itch Sensation: The activation of TRPV4 in sensory neurons by its agonist can induce mechanical allodynia and acute itch, highlighting its role in sensory perception.

-

Bladder Function: In vivo studies have demonstrated that this compound can induce bladder overactivity.

Experimental Protocols

The following section outlines common experimental methodologies used to characterize the biological activity of this compound.

Cell Culture and Transfection

-

Cell Lines: Human Embryonic Kidney (HEK293) cells, either stably or transiently expressing TRPV4, are commonly used due to their low endogenous expression of TRP channels. HeLa cells are another suitable host for transient transfection. Primary cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), provide a more physiologically relevant model.

-

Transfection: For transient expression, standard transfection reagents like Effectene are utilized to introduce plasmids encoding TRPV4. Experiments are typically performed 20-24 hours post-transfection.

Calcium Imaging

This is the primary method for assessing TRPV4 channel activation.

-

Dyes: Cells are loaded with calcium-sensitive fluorescent dyes such as Fura-2 AM or Fluo-4 AM.

-

Procedure:

-

Cells are seeded in appropriate plates (e.g., 96-well plates for high-throughput screening).

-

The culture medium is replaced with a balanced salt solution (e.g., HBSS).

-

Cells are incubated with the calcium dye.

-

After washing to remove excess dye, baseline fluorescence is measured.

-

This compound is added, and the change in fluorescence intensity is recorded over time using a fluorimeter or confocal microscope. The ratio of fluorescence at different excitation wavelengths (for Fura-2) or the change in fluorescence relative to baseline (for Fluo-4) is calculated to determine the intracellular calcium concentration.

-

Electrophysiology (Whole-Cell Patch Clamp)

This technique directly measures the ion currents flowing through the TRPV4 channels.

-

Solutions:

-

Extracellular Solution (Ca2+-containing): Typically contains (in mM): 136 NaCl, 5.4 KCl, 0.5 MgCl2, 0.4 MgSO4, 3 NaHCO3, 2 CaCl2, 5 glucose, and 10 HEPES (pH 7.4).

-

Pipette Internal Solution: Typically contains (in mM): 20 CsCl, 100 Cs aspartate, 1 MgCl2, 5 EGTA, 10 HEPES, 1 Mg-ATP, and 0.1 Na-GTP (pH 7.2).

-

-

Procedure:

-

A glass micropipette filled with the internal solution is sealed onto the membrane of a single cell.

-

The membrane patch is ruptured to achieve the whole-cell configuration.

-

The cell is held at a specific holding potential (e.g., -90 mV).

-

A voltage ramp protocol (e.g., -100 mV to +100 mV) is applied to measure the current-voltage (I-V) relationship.

-

This compound is applied to the bath, and the resulting changes in current are recorded.

-

Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET assays are used to study protein-protein interactions, such as the association of TRPV4 with trafficking proteins.

-

Principle: BRET measures the transfer of energy between a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Venus) when they are in close proximity.

-

Procedure:

-

Cells are co-transfected with plasmids encoding TRPV4 fused to one BRET partner (e.g., TRPV4-Venus) and a protein of interest fused to the other (e.g., Rab11-Rluc8).

-

After expression, the cells are treated with this compound.

-

The luciferase substrate is added, and the emissions from both the donor and acceptor are measured.

-